molecular formula C20H21FN2O2 B564278 Citalopram-d6 N-Oxide CAS No. 1189652-54-7

Citalopram-d6 N-Oxide

Cat. No. B564278
M. Wt: 346.435
InChI Key: DIOGFDCEWUUSBQ-WFGJKAKNSA-N
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Description

Citalopram-d6 N-Oxide is a deuterium-labeled analog of Citalopram . Citalopram is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor .


Molecular Structure Analysis

The molecular formula of Citalopram-d6 N-Oxide is C20H15D6FN2O2 . The molecular weight is 346.43 .


Chemical Reactions Analysis

Citalopram, the parent compound of Citalopram-d6 N-Oxide, undergoes thermal degradation in a single step after melting at 189.3 °C . The decomposition is suggested to occur via HBr, dimethylamine, and fluorobenzene . Citalopram oxidation was also examined during sodium hypochlorite (NaOCl) and chlorine dioxide (ClO2) chlorination processes .

Scientific Research Applications

Oxidation of Citalopram in Wastewater Treatment

Field

Environmental Science and Engineering

Application Summary

Citalopram oxidation is examined during sodium hypochlorite (NaOCl) and chlorine dioxide (ClO2) chlorination processes since conventional wastewater treatment plants cannot remove citalopram effectively .

Methods and Procedures

The study evaluated the influences of operational variables (disinfectant dose, pH value) and water matrix on citalopram degradation, as well as NDMA (N-nitrosodimethylamine) generation .

Results and Outcomes

The results indicated high reactivity of citalopram with NaOCl and ClO2. NDMA formation included two stages during CIT oxidation, which were linearly related with reaction time .

Citalopram-induced Platelet Inhibition

Field

Biomedical Science and Pharmacology

Application Summary

Citalopram, a selective serotonin reuptake inhibitor (SSRI), inhibits platelet function in vitro .

Methods and Procedures

The study proposed two novel and putative mechanisms of citalopram-induced platelet inhibition: (1) inhibition of CalDAG-GEFI/Rap1 signalling, and (2) competitive antagonism of GPVI in platelets .

Results and Outcomes

The findings may aid in the development of novel inhibitors of CalDAG-GEFI/Rap1-dependent nucleotide exchange and novel GPVI antagonists .

Treatment of Major Depressive Disorder

Field

Psychiatry and Clinical Psychology

Application Summary

Citalopram is used to assess the effectiveness for major depressive disorder (MDD) in adults .

Methods and Procedures

The effectiveness of citalopram for MDD is assessed in a systematic review of all published, randomised, double-blind studies comparing it with a placebo .

Results and Outcomes

The results of these studies contribute to the body of evidence supporting the use of citalopram in the treatment of MDD .

Serotonin Reuptake Inhibition

Field

Neuroscience and Pharmacology

Application Summary

Citalopram is a selective inhibitor of the 5-hydroxytryptamine transporter (serotonin) and therefore is a potent and selective serotonin reuptake inhibitor .

Methods and Procedures

The study used a cross-species chimeric study to investigate the allosteric modulation of serotonin by Citalopram .

Results and Outcomes

The study found that Citalopram may be a weak, allosteric modulator of serotonin .

Gene Expression Studies in Circulating Lymphocytes

Field

Genomics and Immunology

Application Summary

Citalopram is used for studying gene expression patterns in circulating lymphocytes .

Methods and Procedures

The study used gene expression profiling to investigate the effects of Citalopram on circulating lymphocytes .

Results and Outcomes

The study found that Citalopram can affect gene expression patterns in circulating lymphocytes .

Modulation of Locomotor Rhythm in Zebrafish

Field

Neuroscience and Zoology

Application Summary

Citalopram is noted to reduce the frequency of NMDA-induced locomotor rhythm involved in swimming behavior in zebrafish .

Methods and Procedures

The study used behavioral assays to investigate the effects of Citalopram on the locomotor rhythm of zebrafish .

Results and Outcomes

The study found that Citalopram can reduce the frequency of NMDA-induced locomotor rhythm in zebrafish .

Allosteric Modulation of Serotonin

Application Summary

Citalopram may be a weak, allosteric modulator of serotonin in a cross-species chimeric study .

Methods and Procedures

The study used a cross-species chimeric approach to investigate the allosteric modulation of serotonin by Citalopram .

Results and Outcomes

Gene Expression Patterns in Circulating Lymphocytes

Application Summary

Citalopram is useful for studying gene expression patterns in circulating lymphocytes .

Safety And Hazards

Citalopram, the parent compound of Citalopram-d6 N-Oxide, is harmful if swallowed . In case of ingestion, it is advised to call a POISON CENTER or doctor/physician .

properties

IUPAC Name

3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGFDCEWUUSBQ-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Citalopram-d6 N-Oxide

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